molecular formula C19H19ClN2O3 B2384216 5-chloro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 942013-35-6

5-chloro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2384216
CAS No.: 942013-35-6
M. Wt: 358.82
InChI Key: USCBCZQFRDSSNL-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is an organic compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its complex structure, which includes a chloro and methoxy group attached to a benzamide core, along with a piperidinyl phenyl group.

Scientific Research Applications

5-chloro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential effects on biological pathways and processes.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps. One common method starts with the chlorination of 2-methoxybenzoic acid, followed by the formation of an amide bond with 4-(2-oxopiperidin-1-yl)aniline. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature and solvent choice, are tailored to the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a more saturated compound.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-chloro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide include:

  • 5-chloro-2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
  • This compound

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and its unique structure

Properties

IUPAC Name

5-chloro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-25-17-10-5-13(20)12-16(17)19(24)21-14-6-8-15(9-7-14)22-11-3-2-4-18(22)23/h5-10,12H,2-4,11H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCBCZQFRDSSNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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